molecular formula C11H16ClNO3S B226065 4-chloro-3-ethoxy-N-propylbenzenesulfonamide

4-chloro-3-ethoxy-N-propylbenzenesulfonamide

Cat. No. B226065
M. Wt: 277.77 g/mol
InChI Key: OEDYNWBLTCPHGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-ethoxy-N-propylbenzenesulfonamide, also known as CPBS, is a sulfonamide-based compound that has been extensively studied for its potential applications in scientific research. This compound is known to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Scientific Research Applications

4-chloro-3-ethoxy-N-propylbenzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. 4-chloro-3-ethoxy-N-propylbenzenesulfonamide has also been used as a tool for investigating various biological processes, including protein-protein interactions, enzyme activity, and cell signaling pathways.

Mechanism of Action

The exact mechanism of action of 4-chloro-3-ethoxy-N-propylbenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins involved in biological processes such as inflammation, angiogenesis, and cell signaling. 4-chloro-3-ethoxy-N-propylbenzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-chloro-3-ethoxy-N-propylbenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins involved in inflammation, angiogenesis, and cell signaling. 4-chloro-3-ethoxy-N-propylbenzenesulfonamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 4-chloro-3-ethoxy-N-propylbenzenesulfonamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

4-chloro-3-ethoxy-N-propylbenzenesulfonamide has several advantages as a tool for scientific research. It is easy to synthesize and relatively inexpensive. It has also been shown to have a wide range of biological effects, making it a valuable tool for investigating various biological processes. However, 4-chloro-3-ethoxy-N-propylbenzenesulfonamide also has some limitations. It is not very water-soluble, which can make it difficult to use in certain experimental settings. Additionally, the exact mechanism of action of 4-chloro-3-ethoxy-N-propylbenzenesulfonamide is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving 4-chloro-3-ethoxy-N-propylbenzenesulfonamide. One area of research is the development of more water-soluble derivatives of 4-chloro-3-ethoxy-N-propylbenzenesulfonamide, which would make it easier to use in certain experimental settings. Another area of research is the investigation of the exact mechanism of action of 4-chloro-3-ethoxy-N-propylbenzenesulfonamide, which would provide a better understanding of its biological effects. Additionally, 4-chloro-3-ethoxy-N-propylbenzenesulfonamide could be further investigated for its potential as a treatment for inflammatory diseases and cancer.

Synthesis Methods

4-chloro-3-ethoxy-N-propylbenzenesulfonamide can be synthesized using a simple two-step process. The first step involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with propylamine to form 4-chloro-3-nitro-N-propylbenzenesulfonamide. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder or tin (II) chloride. The resulting product is 4-chloro-3-ethoxy-N-propylbenzenesulfonamide.

properties

Product Name

4-chloro-3-ethoxy-N-propylbenzenesulfonamide

Molecular Formula

C11H16ClNO3S

Molecular Weight

277.77 g/mol

IUPAC Name

4-chloro-3-ethoxy-N-propylbenzenesulfonamide

InChI

InChI=1S/C11H16ClNO3S/c1-3-7-13-17(14,15)9-5-6-10(12)11(8-9)16-4-2/h5-6,8,13H,3-4,7H2,1-2H3

InChI Key

OEDYNWBLTCPHGB-UHFFFAOYSA-N

SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)OCC

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)OCC

Origin of Product

United States

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